

# ATH686: A Novel ATR Inhibitor Demonstrating Synergistic Efficacy in Combination Cancer Therapies

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## Compound of Interest

Compound Name: ATH686

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This guide provides a comprehensive analysis of the synergistic effects of **ATH686**, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, when used in combination with other established cancer treatments. The data presented herein, compiled from preclinical and clinical studies, is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **ATH686**'s therapeutic potential.

**ATH686** functions by targeting the ATR signaling pathway, a critical component of the DNA Damage Response (DDR). Cancer cells, characterized by rapid proliferation and genomic instability, are often highly dependent on the ATR pathway to survive DNA damage induced by replication stress or genotoxic therapies. By inhibiting ATR, **ATH686** prevents cancer cells from repairing DNA damage, leading to mitotic catastrophe and apoptosis. This mechanism of action forms a strong rationale for combining **ATH686** with therapies that induce DNA damage, such as chemotherapy and PARP inhibitors, to achieve synergistic anti-tumor effects.

## Synergistic Effects with PARP Inhibitors

The combination of ATR inhibitors like **ATH686** with Poly (ADP-ribose) polymerase (PARP) inhibitors has shown significant promise, particularly in tumors with deficiencies in other DNA repair pathways, such as those with ATM mutations. This combination aims to exploit the

concept of synthetic lethality, where the simultaneous inhibition of two key DNA repair pathways is catastrophic for cancer cells but tolerable for normal cells.

## Preclinical Data: In Vitro and In Vivo Models

Preclinical studies have consistently demonstrated the synergistic cytotoxicity of combining ATR and PARP inhibitors. In ATM-deficient cancer cell lines, the combination of the ATR inhibitor ceralasertib (AZD6738) and the PARP inhibitor olaparib led to a significant increase in cell death compared to either agent alone. This enhanced efficacy was also observed in in vivo xenograft models, where the combination treatment resulted in substantial tumor regressions.

[\[1\]](#)

Treatment Group	Cell Line	Endpoint	Result
Olaparib (monotherapy)	FaDu ATM-KO	Tumor Growth	Moderate inhibition
Ceralasertib (AZD6738) (monotherapy)	FaDu ATM-KO	Tumor Growth	Minimal inhibition
Olaparib + Ceralasertib (AZD6738)	FaDu ATM-KO	Tumor Growth	Significant tumor regression

Table 1: In vivo efficacy of ATR and PARP inhibitor combination in an ATM-deficient xenograft model. Data adapted from preclinical studies.[\[1\]](#)

## Clinical Data: Olaparib Combinations Trial (NCT02576444)

A clinical trial investigating the combination of ceralasertib and olaparib in patients with advanced solid tumors harboring DNA Damage Response and Repair (DDR) alterations demonstrated promising clinical activity.[\[2\]](#) In a cohort of 25 heavily pretreated patients, the combination was well-tolerated and showed a clinical benefit rate (CBR) of 62.5%.[\[2\]](#)[\[3\]](#) Notably, in patients with PARP inhibitor-resistant, BRCA-mutated high-grade serous ovarian

cancer, the combination achieved an objective response rate (ORR) of 50% and a CBR of 86%, suggesting that ATR inhibition can re-sensitize tumors to PARP inhibitors.[3][4]

Patient Population	Number of Patients	Objective Response Rate (ORR)	Clinical Benefit Rate (CBR)
All enrolled patients	25	8.3%	62.5%
PARPi-resistant HGSOC (BRCA-mutated)	7	50%	86%
Tumors with ATM mutations	5	-	40%

Table 2: Clinical efficacy of ceralasertib in combination with olaparib in patients with advanced DDR-deficient tumors.[2][3]

## Synergistic Effects with Chemotherapy

**ATH686** is also being evaluated in combination with standard-of-care chemotherapeutic agents. The rationale for this approach is that by inhibiting the ATR-mediated DNA damage checkpoint, **ATH686** can prevent cancer cells from arresting the cell cycle to repair the DNA damage induced by chemotherapy, thereby forcing them into a lethal mitosis.

## Preclinical Data: In Vitro and In Vivo Models

Preclinical studies have shown that ATR inhibitors can sensitize a broad range of cancer cell lines to various chemotherapeutic agents, including cisplatin, gemcitabine, and topotecan. The addition of an ATR inhibitor to chemotherapy has been shown to increase DNA damage, as measured by  $\gamma$ H2AX levels, and enhance apoptosis.

## Clinical Data: Berzosertib with Cisplatin and Gemcitabine (NCT02567409)

A phase 2 randomized clinical trial evaluated the addition of the ATR inhibitor berzosertib to cisplatin and gemcitabine in 87 patients with advanced urothelial carcinoma. The study did not

meet its primary endpoint of improving progression-free survival (PFS). The median PFS was 8.0 months in both the combination and the chemotherapy-alone arms.[5][6] Moreover, the combination arm exhibited higher rates of grade 3/4 hematologic toxicities, including thrombocytopenia and neutropenia.[5][7] An extended follow-up continued to show no PFS or overall survival (OS) benefit with the addition of berzosertib.[8]

Treatment Arm	Number of Patients	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Objective Response Rate (ORR)
Berzosertib + Cisplatin/Gemcitabine	46	8.0 months	14.4 months	54%
Cisplatin/Gemcitabine alone	41	8.0 months	19.8 months	63%

Table 3: Clinical outcomes of berzosertib in combination with cisplatin and gemcitabine in advanced urothelial carcinoma.[5][6][7]

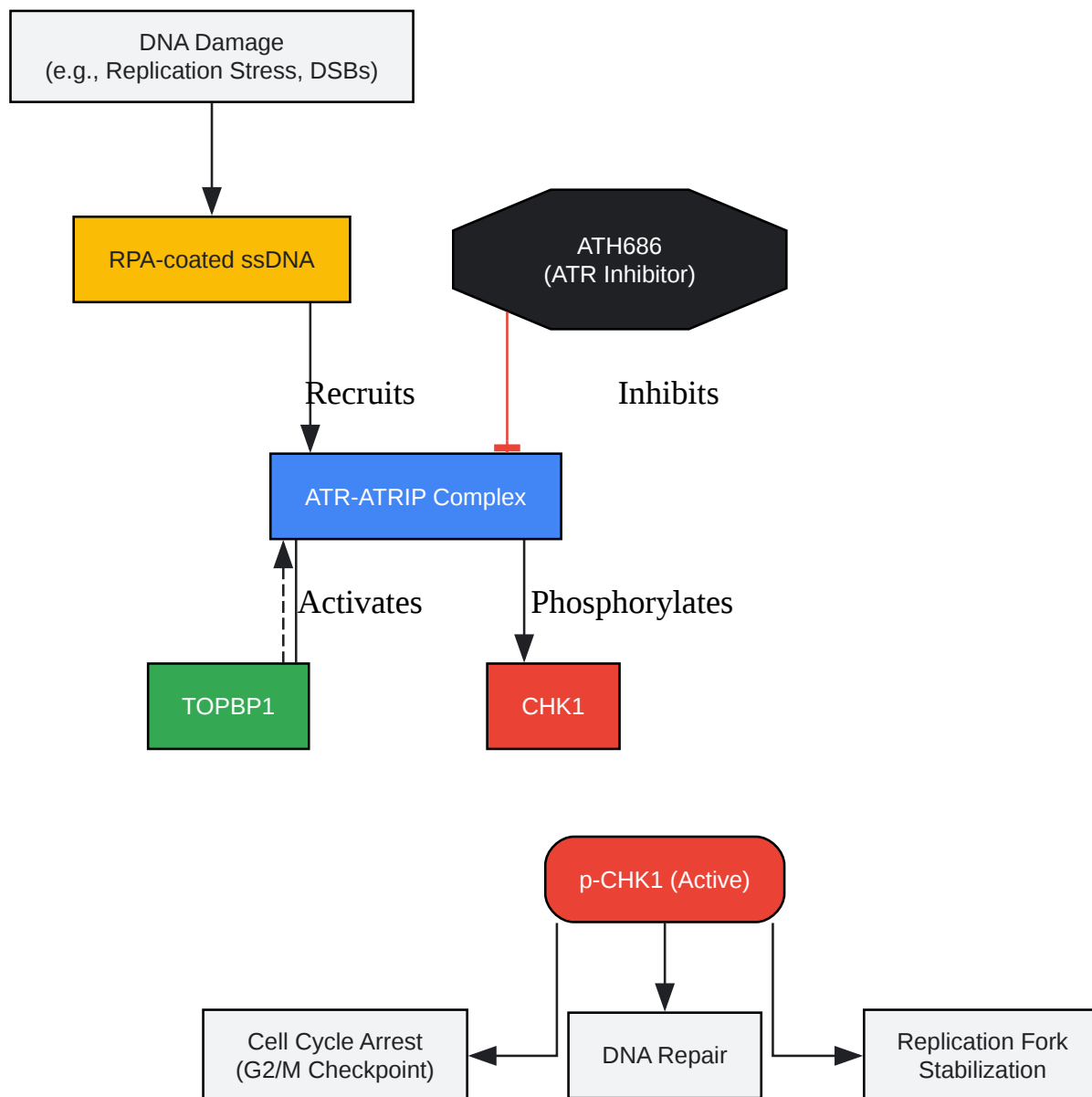
## Clinical Data: Elimusertib with Topotecan (NCT04514497)

A phase 1 clinical trial is currently underway to evaluate the safety and efficacy of the ATR inhibitor elimusertib (BAY 1895344) in combination with topotecan or irinotecan in patients with advanced solid tumors, with a focus on small cell lung cancer and pancreatic cancer.[9] Preclinical data has indicated a strong synergistic effect between ATR inhibitors and topoisomerase I inhibitors like topotecan.[10] Early results from a similar study combining berzosertib with topotecan in patients with chemotherapy-resistant small cell lung cancer showed that the combination induced tumor regressions in a significant number of patients.[10]

## Signaling Pathways and Experimental Workflows

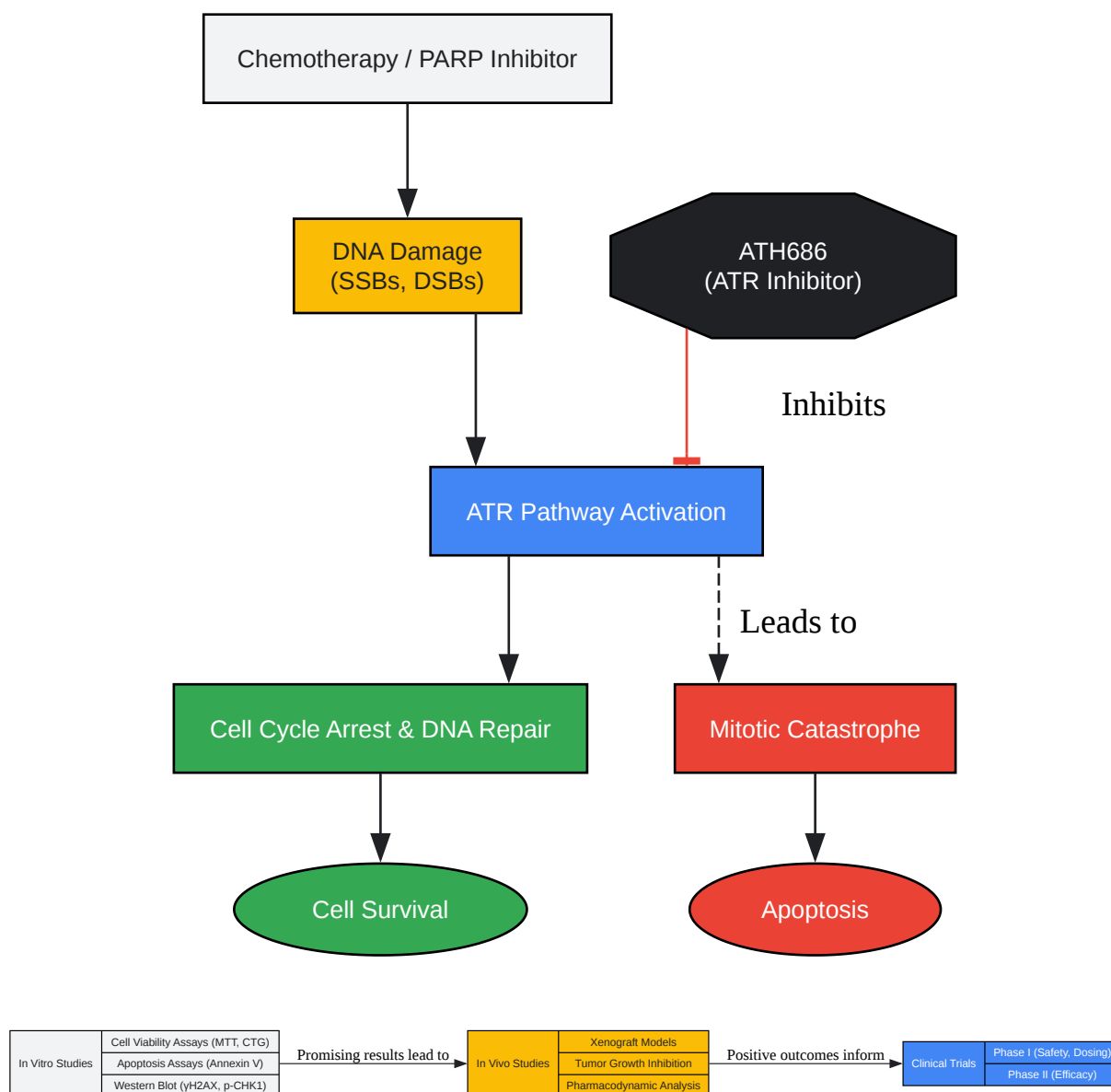
To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the ATR signaling pathway, the synergistic

mechanism of ATR and PARP inhibition, and a typical experimental workflow for evaluating drug synergy.



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Caption: The ATR signaling pathway in response to DNA damage.



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